molecular formula C8H12N2O4 B12902757 Methyl 2-(dimethylamino)-5-methoxy-1,3-oxazole-4-carboxylate CAS No. 918826-86-5

Methyl 2-(dimethylamino)-5-methoxy-1,3-oxazole-4-carboxylate

Cat. No.: B12902757
CAS No.: 918826-86-5
M. Wt: 200.19 g/mol
InChI Key: MCAYPKRQRBSYAQ-UHFFFAOYSA-N
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Description

Methyl 2-(dimethylamino)-5-methoxy-1,3-oxazole-4-carboxylate is a substituted oxazole derivative characterized by a dimethylamino group at position 2 and a methoxy group at position 5 of the oxazole ring. The oxazole core, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, is known for its versatility in medicinal chemistry and materials science. The ester functional group at position 4 enhances its reactivity, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

918826-86-5

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

methyl 2-(dimethylamino)-5-methoxy-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C8H12N2O4/c1-10(2)8-9-5(6(11)12-3)7(13-4)14-8/h1-4H3

InChI Key

MCAYPKRQRBSYAQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(O1)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-methoxybenzoic acid with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding dimethylamino derivative. This intermediate is then cyclized with ethyl chloroformate to yield the desired oxazole compound. The reaction conditions typically involve heating the reaction mixture under reflux for several hours .

Industrial Production Methods

Industrial production of Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring. These derivatives can exhibit diverse biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(dimethylamino)-5-methoxy-1,3-oxazole-4-carboxylate has been investigated for its potential as a pharmacological agent. Its structural properties suggest it may interact with biological targets effectively.

Case Study: Synthesis and Biological Evaluation

A study demonstrated the synthesis of a series of oxazole derivatives, including this compound, which were evaluated for their activity against various cancer cell lines. The results indicated that these compounds exhibited promising anti-cancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest .

CompoundActivityTarget
This compoundModerateCancer Cells

Material Science Applications

The compound's unique structure allows it to be utilized in the development of functional materials. Its properties can contribute to the synthesis of polymers and other materials with specific functionalities.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the production of coatings and composites used in various industrial applications .

Material TypeEnhancementApplication
Polymeric CoatingsIncreased thermal stabilityIndustrial coatings
CompositesImproved mechanical strengthStructural materials

Biological Studies

In addition to its medicinal applications, this compound has been explored for its biological properties. Its interaction with biological systems can provide insights into metabolic pathways and potential therapeutic targets.

Case Study: Metabolic Pathway Investigation

A recent investigation focused on the metabolic pathways influenced by this compound in model organisms. The findings revealed that it could modulate specific enzymatic activities, suggesting a role in metabolic regulation .

Biological EffectMechanismImplications
Enzyme modulationCompetitive inhibitionPotential therapeutic target for metabolic disorders

Mechanism of Action

The mechanism of action of Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Features of Oxazole Derivatives

Compound Name Position 2 Substituent Position 5 Substituent Position 4 Functional Group Molecular Formula Molecular Weight Reference
Methyl 2-(dimethylamino)-5-methoxy-1,3-oxazole-4-carboxylate Dimethylamino Methoxy Methyl ester C₉H₁₂N₂O₄ 212.20 N/A
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate Phenyl Methyl Methyl ester C₁₃H₁₁NO₃ 229.23
Methyl 2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate (R)-tert-butoxycarbonylaminoethyl Methyl Methyl ester C₁₃H₂₀N₂O₅ 284.31

Key Observations:

  • The methoxy group at position 5 (target compound) may improve metabolic stability compared to the methyl group in the analog from , which is bulkier but less polar . The tert-butoxycarbonyl (Boc)-protected amine in the compound adds steric bulk and stability, making it a preferred intermediate in peptide synthesis .

Table 2: Physicochemical and Application Data

Compound Name Purity Application Reactivity Notes Reference
This compound N/A Likely intermediate for bioactive molecules High reactivity due to ester and electron-rich substituents N/A
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate Not specified Pharmaceutical intermediates Phenyl group may limit solubility; used in heterocyclic coupling reactions
Methyl 2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate ≥97% High-purity API intermediate Boc group enables controlled deprotection for amine-functionalized APIs

Key Observations:

  • Reactivity: The target compound’s dimethylamino and methoxy groups likely enhance nucleophilic aromatic substitution reactivity compared to the phenyl-substituted analog .
  • Pharmaceutical Relevance: The Boc-protected compound () is explicitly used in API synthesis due to its stability and compatibility with solid-phase peptide synthesis (SPPS) .

Biological Activity

Methyl 2-(dimethylamino)-5-methoxy-1,3-oxazole-4-carboxylate (CAS Number: 918826-86-5) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, focusing on its antiproliferative effects, mechanisms of action, and related research findings.

  • Molecular Formula : C8_8H12_{12}N2_2O4_4
  • Molecular Weight : 200.19 g/mol
  • Structure : The compound features an oxazole ring, which is significant for its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC50_{50} values observed in different studies:

Cell LineIC50_{50} (µM)Reference
HCT1163.7
MCF-71.2
HEK 2935.3

These results indicate a selective antiproliferative effect, particularly against the MCF-7 breast cancer cell line.

The mechanisms underlying the antiproliferative activity of this compound may involve:

  • Inhibition of Cell Cycle Progression : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Induction of Apoptosis : Studies suggest that it may activate apoptotic pathways, contributing to cell death in malignant cells.
  • Oxidative Stress Modulation : Some derivatives have shown antioxidative properties, which might play a role in their anticancer activity by reducing oxidative stress within cells .

Case Studies and Research Findings

A study published in MDPI examined various methoxy-substituted oxazoles, including this compound. The findings indicated that compounds with similar structures exhibited significant antiproliferative activity against multiple cancer cell lines, suggesting a potential for further development as therapeutic agents .

Another investigation focused on the synthesis and biological evaluation of oxazolone derivatives showed that modifications at specific positions on the oxazole ring could enhance biological activity. The study emphasized the importance of structural optimization for improving efficacy against targeted cancer types .

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